Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

CAS No.: 259545-11-4

Cat. No.: VC3838620

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 259545-11-4 |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate |

| Standard InChI | InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3 |

| Standard InChI Key | ATAHZGDGVWUBCW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC=CCC1C2=CN=CC=C2 |

| Canonical SMILES | CCOC(=O)C1CC=CCC1C2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

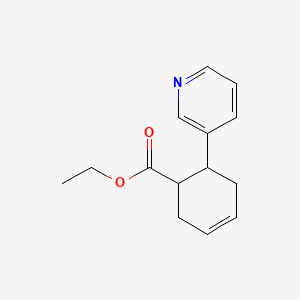

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate belongs to the class of cyclohexene carboxylates, with systematic IUPAC name ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate. Its structure comprises a cyclohex-3-ene ring substituted at the 6-position with a 3-pyridyl group and at the 1-position with an ethyl carboxylate moiety. The compound’s stereochemistry and conjugated system influence its reactivity, particularly in Diels-Alder reactions or hydrogenation processes .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 259545-11-4 | |

| Molecular Formula | ||

| Molecular Weight | 231.29 g/mol | |

| InChI Key | ATAHZGDGVWUBCW-UHFFFAOYSA-N | |

| Boiling Point | 328.2±42.0 °C (Predicted) | |

| Density | 1.094±0.06 g/cm³ (Predicted) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate typically involves condensation reactions or cross-coupling strategies. A plausible route includes:

-

Diels-Alder Reaction: Cyclohexene formation via [4+2] cycloaddition between a diene and a dienophile functionalized with a pyridyl group.

-

Esterification: Subsequent reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Optimization Challenges

-

Regioselectivity: Ensuring the pyridyl group occupies the 6-position requires careful control of reaction conditions.

-

Yield Limitations: Reported yields for similar cyclohexene carboxylates range from 53% to 67%, suggesting room for optimization .

Industrial Production

Specialty chemical suppliers like VulcanChem and American Custom Chemicals Corporation synthesize the compound on a milligram to gram scale, with purity levels up to 95% . Scaling up production faces challenges in maintaining stereochemical integrity and minimizing byproducts.

Physicochemical Properties

Thermal and Solubility Profiles

-

Boiling Point: Predicted to be 328.2°C, indicative of moderate volatility .

-

Density: 1.094 g/cm³, aligning with values for similar esters .

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl and ester groups .

Acid-Base Behavior

The pyridyl nitrogen () confers weak basicity, enabling protonation under acidic conditions, which may influence reactivity in synthetic applications .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. Its cyclohexene ring offers sites for functionalization, while the pyridyl group enhances binding to biological targets . Potential derivatives include:

-

Kinase inhibitors: Pyridyl moieties often interact with ATP-binding pockets.

-

Anticancer agents: Cyclohexene scaffolds are explored for tubulin polymerization inhibition.

Material Science

Conjugated systems in the molecule may contribute to organic semiconductors or ligands for metal-organic frameworks (MOFs), though direct evidence is lacking in current literature .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals Corp. | 95% | 250 mg | $620.93 |

| American Custom Chemicals Corp. | 95% | 1 g | $757.97 |

| AHH | 95% | 10 g | $498.00 |

Prices reflect research-scale quantities, with bulk pricing negotiable .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume